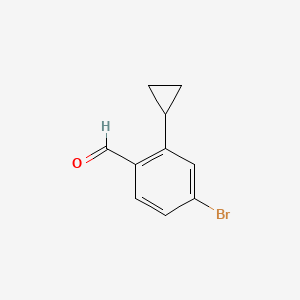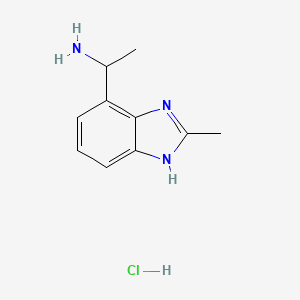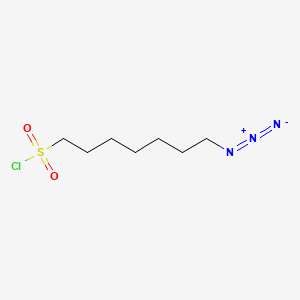
tert-butyl 2-bromo-4-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-bromo-4-fluorobutanoate (TBFB) is an organic compound that is widely used in the synthesis of other compounds and in various scientific experiments. It has been used for decades in laboratories as a reagent and has a variety of applications. TBFB is an important compound for the synthesis of other compounds, as well as for the study of biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 2-bromo-4-fluorobutanoate has been used in a variety of scientific experiments and studies. It has been used in the synthesis of other compounds, such as drugs, and in the study of biochemical and physiological effects. tert-butyl 2-bromo-4-fluorobutanoate has also been used in the study of enzyme inhibition and in the development of new drugs. Additionally, tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of cell signaling pathways and in the study of the structure and function of proteins.
Mechanism of Action
Tert-butyl 2-bromo-4-fluorobutanoate is an organic compound that acts as a reagent in the synthesis of other compounds. It is also used as a catalyst in biochemical and physiological studies. tert-butyl 2-bromo-4-fluorobutanoate acts by binding to specific molecules and catalyzing their reactions. This binding allows for the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of biochemical and physiological effects. It has been shown to have a variety of effects on the body, such as the inhibition of enzymes and the regulation of cell signaling pathways. tert-butyl 2-bromo-4-fluorobutanoate has also been shown to have an effect on the structure and function of proteins. Additionally, tert-butyl 2-bromo-4-fluorobutanoate has been used in the study of drug metabolism and in the development of new drugs.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-bromo-4-fluorobutanoate has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, tert-butyl 2-bromo-4-fluorobutanoate is stable and can be stored for long periods of time. It is also a non-toxic compound and can be used in a variety of experiments. However, tert-butyl 2-bromo-4-fluorobutanoate has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, tert-butyl 2-bromo-4-fluorobutanoate can be degraded by light, which can limit its use in certain experiments.
Future Directions
Tert-butyl 2-bromo-4-fluorobutanoate has a variety of potential future applications. It can be used in the development of new drugs and in the study of enzyme inhibition. Additionally, tert-butyl 2-bromo-4-fluorobutanoate can be used in the study of cell signaling pathways and in the study of protein structure and function. tert-butyl 2-bromo-4-fluorobutanoate can also be used in the study of drug metabolism and in the development of new drugs. Finally, tert-butyl 2-bromo-4-fluorobutanoate can be used in the study of biochemical and physiological effects, such as the regulation of cell signaling pathways.
Synthesis Methods
Tert-butyl 2-bromo-4-fluorobutanoate is synthesized through a reaction between tert-butyl bromide and 2-fluorobutanoic acid. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in a series of steps, resulting in the formation of the desired product.
properties
IUPAC Name |
tert-butyl 2-bromo-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrFO2/c1-8(2,3)12-7(11)6(9)4-5-10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYLNYRWPJLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromo-4-fluorobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)

![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)
